2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine
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Overview
Description
2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine is a complex organic compound with a unique structure that includes methoxy, phenoxy, and ethanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-prop-2-enylphenol with ethylene oxide to form 2-(2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with methoxyethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or alcohols.
Substitution: The methoxy and phenoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine involves its interaction with specific molecular targets. The methoxy and phenoxy groups can interact with enzymes or receptors, modulating their activity. The ethanamine moiety may facilitate binding to specific sites, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(2-Methoxyethoxy)ethoxy)ethanamine
- 2-(2-Ethoxyethoxy)ethanamine
- 2-Methoxyethylamine
Uniqueness
2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine is unique due to its combination of methoxy, phenoxy, and ethanamine groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methoxy-N-[2-[2-(2-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-3-6-15-7-4-5-8-16(15)20-14-13-19-12-10-17-9-11-18-2/h3-5,7-8,17H,1,6,9-14H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXJECYPSGUSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=CC=CC=C1CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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